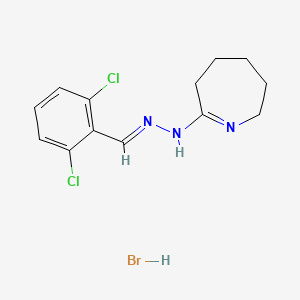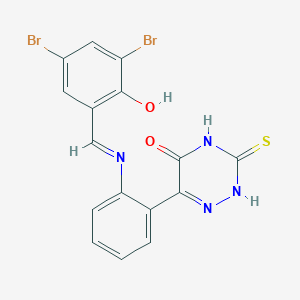
2,4,6-Trichlorobenzyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorobenzyl 4-chlorobenzoate is an organic compound with the molecular formula C14H8Cl4O2 and a molecular weight of 350.031 g/mol . This compound is characterized by the presence of multiple chlorine atoms attached to a benzyl and benzoate group, making it a chlorinated aromatic ester. It is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzyl 4-chlorobenzoate typically involves the esterification of 2,4,6-trichlorobenzyl alcohol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichlorobenzyl 4-chlorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2,4,6-trichlorobenzyl alcohol and 4-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
2,4,6-Trichlorobenzyl 4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichlorobenzyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the chlorinated aromatic structure plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trichlorobenzyl 2,4-dichlorobenzoate
- 2,4-Dichlorobenzyl 4-ethoxybenzoate
- 2,4-Dichlorobenzyl 4-nitrobenzoate
Uniqueness
2,4,6-Trichlorobenzyl 4-chlorobenzoate is unique due to the presence of multiple chlorine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
302913-99-1 |
|---|---|
Fórmula molecular |
C14H8Cl4O2 |
Peso molecular |
350.0 g/mol |
Nombre IUPAC |
(2,4,6-trichlorophenyl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C14H8Cl4O2/c15-9-3-1-8(2-4-9)14(19)20-7-11-12(17)5-10(16)6-13(11)18/h1-6H,7H2 |
Clave InChI |
RHRILAPYJIHJHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982283.png)


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982301.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]-](/img/structure/B11982314.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11982325.png)

![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11982332.png)


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982348.png)

